N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the imidazole ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the phenyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and shares the dimethoxyphenyl group with the imidazole derivative.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring instead of an imidazole ring, highlighting the structural diversity within this class of compounds.
N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: This Schiff base compound shares the dimethoxyphenyl group and is used as a corrosion inhibitor.
Biological Activity
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The data presented in this article is drawn from various sources, including research articles and reviews.
Chemical Structure
The compound features an imidazole ring with a carboxamide group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1a | S. aureus | 0.25 µg/mL |
1b | E. coli | 0.30 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties due to the structural similarities with other active derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been explored through various in vivo models. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-induced models.
Compound | Model Used | Effect on TNF-α Production |
---|---|---|
MZO-2 | Mouse model | Inhibition observed |
Tacrolimus | Control (Standard) | Benchmark for comparison |
The compound exhibited comparable efficacy to established anti-inflammatory agents like tacrolimus .
Cytotoxic Activity
Cytotoxic effects have also been documented for imidazole-based compounds. The activity is often evaluated against various cancer cell lines. For example:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
9 | Jurkat (T-cell) | <1 |
10 | A-431 (epidermoid carcinoma) | <2 |
This suggests that this compound may also exhibit cytotoxic effects against specific cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazole derivatives:
- Antiviral Activity : Some derivatives have shown potential as neuraminidase inhibitors, which are crucial in treating viral infections.
- Antibacterial Studies : A comparative study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing their biological efficacy .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBYSYMQZZSIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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